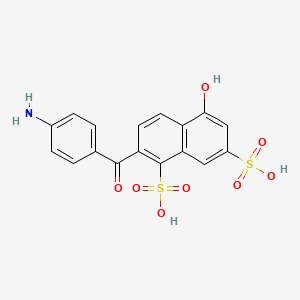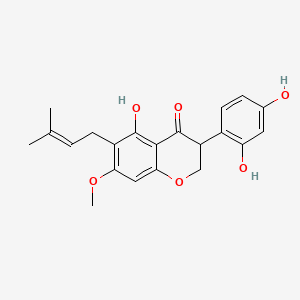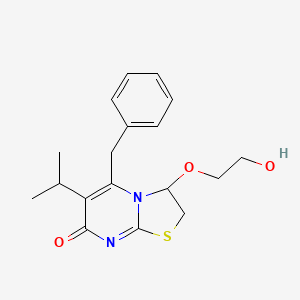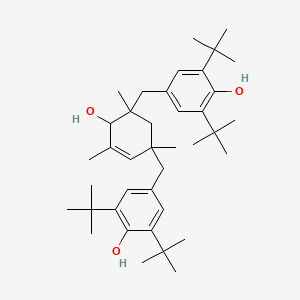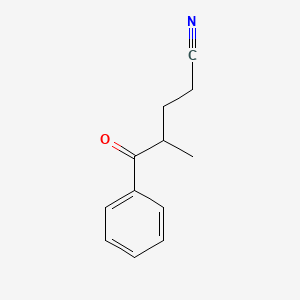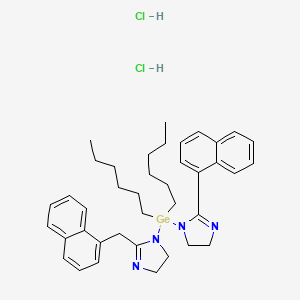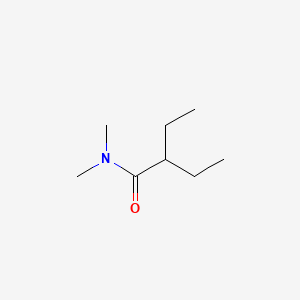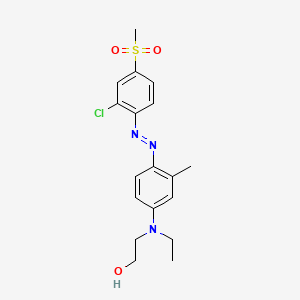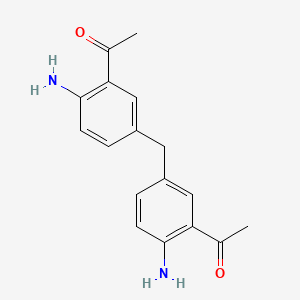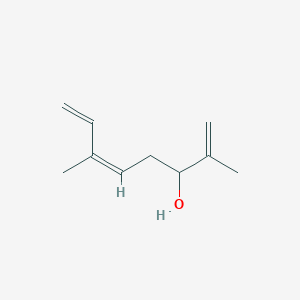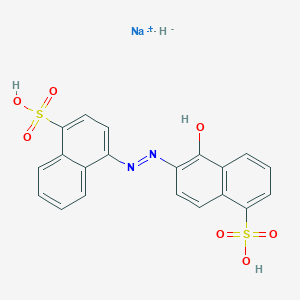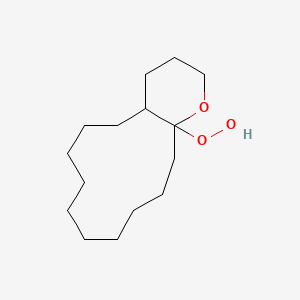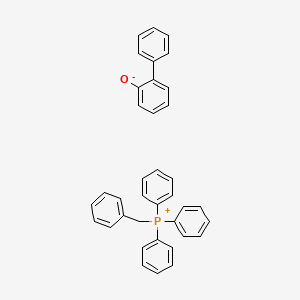
benzyl(triphenyl)phosphanium;2-phenylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl(triphenyl)phosphanium;2-phenylphenolate is a chemical compound that consists of a benzyl group attached to a triphenylphosphonium ion, paired with a 2-phenylphenolate anion. This compound is known for its applications in organic synthesis and as a phase-transfer catalyst. It is often used in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;2-phenylphenolate typically involves the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction proceeds as follows:
- Reaction of Triphenylphosphine with Benzyl Chloride:
Reagents: Triphenylphosphine, Benzyl Chloride
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux in an appropriate solvent like toluene or dichloromethane.
:Equation: Ph3P+C6H5CH2Cl→Ph3PCH2C6H5
Properties
CAS No. |
93841-05-5 |
|---|---|
Molecular Formula |
C37H31OP |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;2-phenylphenolate |
InChI |
InChI=1S/C25H22P.C12H10O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-20H,21H2;1-9,13H/q+1;/p-1 |
InChI Key |
NBZSRTINTALBRT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



